
Cyanobutadiene
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Overview
Description
Cyanobutadiene refers to a class of unsaturated hydrocarbons with a butadiene backbone (C₄H₆) substituted by one or more cyano (–CN) groups. The most studied variants include 1-cyanobutadiene (cyano group at the terminal carbon) and 1,1,4,4-tetrathis compound (four cyano groups at positions 1 and 4) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanobutadiene can be synthesized through various methods. One notable approach involves a diastereoselective synthesis to generate (E)-1-cyano-1,3-butadiene via tandem SN2 and E2’ reactions . The potential energy surfaces of these reactions were analyzed using density functional theory calculations, and the observed diastereoselectivity was rationalized in the context of the Curtin-Hammett principle .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the preparation of pure samples of these reactive compounds is crucial for their study and application in various fields .
Chemical Reactions Analysis
Types of Reactions: Cyanobutadiene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include nucleophiles for SN2 reactions and bases for E2’ reactions . The reaction conditions often involve controlled temperatures and solvents to ensure the stability and reactivity of the compound.
Major Products: The major products formed from the reactions of this compound include various isomers of the compound itself, such as (E)-1-cyano-1,3-butadiene and (Z)-1-cyano-1,3-butadiene .
Scientific Research Applications
Cyanobutadiene and its isomers have applications in organic chemistry, molecular spectroscopy, and astrochemistry . The four this compound isomers include (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) .
Scientific Research Applications
- Organic Synthesis Stereoselective and semi-selective synthetic routes were developed to acquire the necessary quantities of each isomer, depicted on the right .
- Astrochemistry this compound isomers are of considerable interest to the astrochemistry communities . The preparation of pure samples of these reactive compounds enables measurement of their laboratory rotational spectra, which are the critical data needed to search for these species in space by radioastronomy .
- Molecular Spectroscopy The procedures reported in this work enable detailed studies of the high-resolution rotational spectroscopy of the four this compound isomers . The rotational spectrum of each of these compounds is very complex; having a pure sample, for which spectral features are not obscured by impurities, is critical to achieve a sophisticated analysis of the complex spectrum .
- Spectroscopic measurements Improved isolation of these nitriles allows new spectroscopic measurements of broad interest to the chemistry community .
- Computational Chemistry Computational chemistry through Gaussian and CFOUR is used to support the prediction and interpretation of experimental results . The diastereoselectivity observed in the synthesis of E-1-cyano-1,3-butadiene via the Curtin-Hammett principle was rationalized using the computed potential energy surface .
Case studies
- Synthesis and Characterization of this compound Isomers Four this compound isomers were synthesized in good yields and isolated as pure compounds : (E)-1-cyano-1,3-butadiene (E-1), (Z)-1-cyano-1,3-butadiene (Z-1), 4-cyano-1,2-butadiene (2), and 2-cyano-1,3-butadiene (3) . A diastereoselective synthesis was developed to generate (E)-1-cyano-1,3-butadiene (1) (10:1 E/Z) via tandem SN2 and E2' reactions .
- Rotational Spectra of Three this compound Isomers Three this compound isomers have been synthesized and their rotational spectra analyzed in the 130–375 GHz frequency range .
- HCN Isomerization Phase-space reaction network on a multisaddle energy landscape: HCN isomerization .
Mechanism of Action
The mechanism of action of cyanobutadiene involves its interactions with various molecular targets and pathways. The compound’s large dipole moments confer intense rotational transitions, facilitating its identification by radioastronomy . The potential energy surfaces of the E2’ reactions leading to (E)- and (Z)-1-cyano-1,3-butadiene were analyzed, providing insights into the diastereoselectivity observed in these reactions .
Comparison with Similar Compounds
Key Properties
- Reactivity: The cyano group enhances electrophilicity, promoting dimerization and participation in Diels-Alder reactions .
- Luminescence: Tetracyanobutadiene derivatives display unusual near-infrared (NIR) luminescence (650–900 nm), attributed to intramolecular charge transfer (ICT) between cyano groups and the conjugated π-system .
This compound is compared below with structurally analogous compounds, focusing on electronic properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Electronic Effects: Cyano groups (–CN) are stronger electron-withdrawing groups than fluorine (–F), leading to greater polarization of the butadiene backbone in this compound. This enhances electrophilicity and dimerization rates compared to fluorobutadiene . Tetrathis compound derivatives exhibit redshifted absorption/emission spectra due to extended conjugation, a feature absent in mono-substituted analogs .
Dimerization Behavior: 1-Cyanobutadiene: Thermal dimerization produces a mixture of four dimers (la–ld), with structures confirmed via NMR and X-ray crystallography. This contrasts with 2-fluorobutadiene, which forms fewer dimers due to steric and electronic differences . 2-Cyanobutadiene: A newly isolated dimer exhibits regioselectivity distinct from the 1-cyano isomer, highlighting the impact of substituent position on reaction pathways .
Optoelectronic Applications: Tetrathis compound’s NIR luminescence is exploited in bio-imaging and light-emitting diodes (LEDs), whereas mono-cyano and fluoro derivatives lack such functionality . Fluorobutadiene derivatives are more suited for conductive polymers due to balanced electron-withdrawing and donating properties .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cyanobutadiene, and how do purification challenges influence yield and purity?
- Methodological Answer : this compound is typically synthesized via gas-phase pyrolysis of precursors like acrylonitrile derivatives. Purification requires cryogenic distillation due to its thermal instability. Analytical methods (GC-MS, NMR) are critical for assessing purity, with inert atmosphere handling to prevent polymerization .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and what limitations exist?
- Methodological Answer : IR spectroscopy identifies nitrile and conjugated diene stretches (~2200 cm⁻¹ and 1600 cm⁻¹), while 13C NMR resolves carbon environments. Challenges arise from rapid tautomerization; low-temperature NMR and matrix isolation IR mitigate this .
Q. How does this compound’s stability vary under different temperatures and solvents, and how can degradation be monitored experimentally?
- Methodological Answer : Stability studies use UV-Vis spectroscopy to track absorbance changes over time in solvents like THF or hexane. Arrhenius plots from controlled-temperature experiments quantify degradation kinetics. Degradation products are identified via LC-MS .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity with electrophiles, and how can competing pathways be distinguished?
- Methodological Answer : Combine DFT calculations (e.g., Gaussian) to model transition states with kinetic isotope effects (KIE) experiments. Competitive trapping experiments (e.g., using Diels-Alder dienophiles) isolate intermediates, validated by 1H NMR .
Q. How should researchers resolve contradictions between computational predictions and experimental data on this compound’s electronic properties?
- Methodological Answer : Cross-validate computational methods (CASSCF vs. DFT) with photoelectron spectroscopy (PES) and UV-Vis absorption spectra. Systematic error analysis (basis set selection, solvent effects) refines models .
Q. What catalytic systems enhance this compound’s utility in [2+2] cycloadditions, and how can regioselectivity be optimized?
- Methodological Answer : Screen transition-metal catalysts (e.g., Ru or Pd complexes) under varying pressures and temperatures. Regioselectivity is assessed via 13C NMR and X-ray crystallography of adducts. Compare with steric/electronic parameters from Hammett plots .
Q. What experimental designs capture this compound’s photochemical reactivity, and how do solvent polarity and wavelength influence outcomes?
- Methodological Answer : Use time-resolved transient absorption spectroscopy with tunable lasers to probe excited states. Solvent effects are tested in a dielectric constant gradient (e.g., hexane to DMSO). Quantum yield calculations validate photostationary states .
Q. How can anomalies in this compound’s rotational-vibrational spectra be resolved to improve structural models?
- Methodological Answer : High-resolution FTIR coupled with isotopic labeling (15N or 13C) isolates overlapping peaks. Compare with anharmonic frequency calculations (e.g., VPT2) to refine force fields .
Q. What protocols ensure accurate measurement of this compound’s thermodynamic properties (e.g., enthalpy of formation)?
- Methodological Answer : Combustion calorimetry in oxygen bomb reactors, corrected for side reactions via MS detection. Compare with computed values (G4 theory) and adjust for phase-specific discrepancies .
Q. How does this compound’s polymerization behavior vary under radical vs. anionic initiation, and what characterization methods differentiate mechanisms?
- Methodological Answer : Monitor polymerization kinetics via in-situ Raman spectroscopy. GPC and MALDI-TOF analyze molecular weight distributions, while ESR spectroscopy detects radical intermediates. Compare with Mayo-Williams plots for mechanism validation .
Q. Methodological Guidelines for Rigorous Research
- Data Validation : Cross-reference experimental results with Reaxys or SciFinder entries for consistency with prior studies .
- Reproducibility : Document inert-atmosphere techniques (glovebox/Schlenk) and calibration curves for instrumentation .
- Ethical Compliance : Adopt Green Chemistry principles (solvent recycling, waste minimization) in synthesis protocols .
Properties
CAS No. |
59866-32-9 |
---|---|
Molecular Formula |
C5HN |
Molecular Weight |
75.07 g/mol |
IUPAC Name |
penta-2,4-diynenitrile |
InChI |
InChI=1S/C5HN/c1-2-3-4-5-6/h1H |
InChI Key |
WRARULQOSOCOQD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC#CC#N |
Origin of Product |
United States |
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